

# SID 26681509: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SID 26681509

Cat. No.: B10754729

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**SID 26681509** is a potent, reversible, and selective small molecule inhibitor of human cathepsin L. This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and relevant experimental data for researchers, scientists, and drug development professionals.

## Core Molecular and Physicochemical Properties

**SID 26681509**, a thiocarbazate, has a molecular weight of 539.65 g/mol and a chemical formula of  $C_{27}H_{33}N_5O_5S$ .<sup>[1][2][3]</sup> Its chemical name is (S)-S-(2-((2-ethylphenyl)amino)-2-oxoethyl) 2-(2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoyl)hydrazinecarbothioate.<sup>[2]</sup>

Property	Value	Source
Molecular Weight	539.65	[1][2][3]
Formula	C <sub>27</sub> H <sub>33</sub> N <sub>5</sub> O <sub>5</sub> S	[1][2]
CAS Number	958772-66-2	[1][2]
Purity	≥97%	[1]
Appearance	White solid	[2]
Solubility	Soluble to 50 mM in DMSO and 10 mM in ethanol.	[1]
Storage	Store at -20°C	[1][2]

## Mechanism of Action and Biological Activity

**SID 26681509** functions as a slow-binding, competitive inhibitor of human cathepsin L.[3][4][5][6] Cathepsin L is a lysosomal cysteine protease involved in various physiological and pathological processes, including protein degradation, antigen presentation, and tumor metastasis.[4][7]

The inhibitory activity of **SID 26681509** against human cathepsin L is time-dependent, showing increased potency with longer pre-incubation times. Without pre-incubation, the IC<sub>50</sub> is 56 nM.[1][3][4][5][6] However, after a 4-hour pre-incubation period, the IC<sub>50</sub> drops to 1.0 nM.[3][4][5][6] This slow-binding nature is characterized by a rapid initial binding followed by a slower conformational change, leading to a more stable enzyme-inhibitor complex.

The inhibitor has also demonstrated activity against the parasites *Plasmodium falciparum* (the causative agent of malaria) and *Leishmania major*, with IC<sub>50</sub> values of 15.4 μM and 12.5 μM, respectively.[3][4][5][6]

## Quantitative Performance Data

The following tables summarize the key inhibitory and kinetic parameters of **SID 26681509**.

### Table 1: Inhibitory Potency (IC<sub>50</sub>)

Target	Condition	IC <sub>50</sub>	Source
Human Cathepsin L	No pre-incubation	56 nM	[1][3][4][5][6]
Human Cathepsin L	1-hour pre-incubation	7.5 ± 1.0 nM	[4]
Human Cathepsin L	2-hour pre-incubation	4.2 ± 0.6 nM	[4]
Human Cathepsin L	4-hour pre-incubation	1.0 ± 0.5 nM	[3][4][5][6]
Papain	1-hour pre-incubation	618 nM	[3][4][5]
Cathepsin B	1-hour pre-incubation	> 8.442 μM	[3][4][5]
Cathepsin K	1-hour pre-incubation	> 8.442 μM	[3][4][5]
Cathepsin S	1-hour pre-incubation	> 8.442 μM	[3][4][5]
Cathepsin V	1-hour pre-incubation	0.5 μM	[3][5]
Plasmodium falciparum	In vitro propagation	15.4 ± 0.6 μM	[3][4][5]
Leishmania major	Promastigotes	12.5 ± 0.6 μM	[3][4][5][7]

**Table 2: Kinetic Parameters for Cathepsin L Inhibition**

Parameter	Value	Source
k <sub>on</sub> (Association rate constant)	24,000 M <sup>-1</sup> s <sup>-1</sup>	[3][4][5][6]
k <sub>off</sub> (Dissociation rate constant)	2.2 x 10 <sup>-5</sup> s <sup>-1</sup>	[3][4][5][6]
K <sub>i</sub> (Inhibition constant)	0.89 nM	[3][4][5][6]

## Selectivity Profile

**SID 26681509** exhibits significant selectivity for cathepsin L over other related proteases. It shows 7- to 151-fold greater selectivity for cathepsin L compared to papain and cathepsins B, K, V, and S.[4][6] Notably, it displays no inhibitory activity against the serine protease cathepsin G.[1][3][4][5][6]

## Experimental Protocols

### Determination of IC<sub>50</sub> Values

The inhibitory activity of **SID 26681509** against various cathepsins was determined using a fluorogenic substrate assay.[8]

- **Enzyme and Inhibitor Preparation:** Recombinant human cathepsins and **SID 26681509** were diluted to desired concentrations in an appropriate assay buffer.
- **Pre-incubation:** For time-dependent inhibition studies, the enzyme and inhibitor were pre-incubated for specified durations (e.g., 0, 1, 2, or 4 hours) at 37°C in a microplate.[8]
- **Reaction Initiation:** The enzymatic reaction was initiated by the addition of a fluorogenic substrate (e.g., Z-Phe-Arg-AMC for cathepsin L).
- **Data Acquisition:** The increase in fluorescence resulting from substrate cleavage was monitored over time using a fluorescence plate reader.
- **Data Analysis:** IC<sub>50</sub> values were calculated by fitting the dose-response curves to a suitable nonlinear regression model.

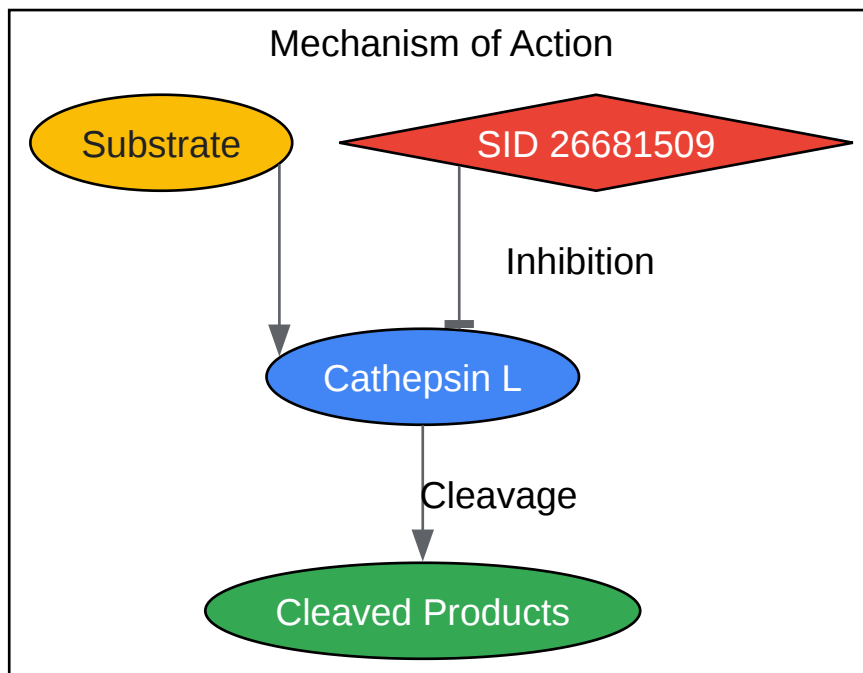
### Kinetic Analysis of Slow-Binding Inhibition

The kinetic parameters ( $k_{on}$ ,  $k_{off}$ , and  $K_i$ ) were determined through transient kinetic analysis.[4][8]

- **Experimental Setup:** Reaction progress curves were monitored continuously by measuring the fluorescence signal upon the addition of the substrate to a mixture of the enzyme and varying concentrations of **SID 26681509**.
- **Data Fitting:** The progress curves were fitted to a model for single-step slow-binding inhibition to derive the kinetic constants.

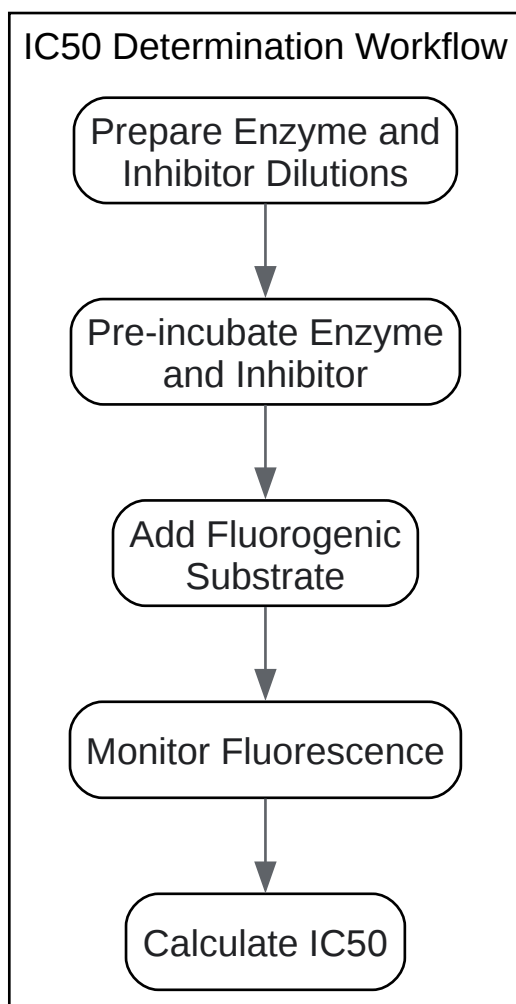
## Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of **SID 26681509** and a typical experimental workflow for its characterization.



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Mechanism of **SID 26681509** Inhibition



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#### Workflow for IC50 Determination

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- To cite this document: BenchChem. [SID 26681509: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10754729#sid-26681509-molecular-weight>]

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